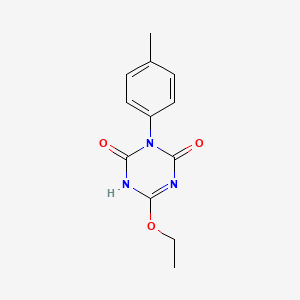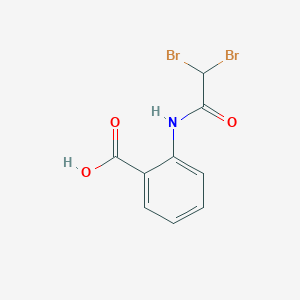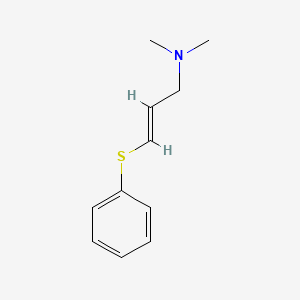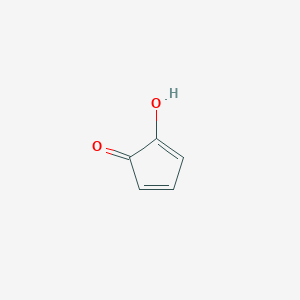
2-Hydroxycyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C₅H₄O₂ It is a derivative of cyclopentadienone, featuring a hydroxyl group attached to the cyclopentadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxycyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the photolysis or pyrolysis of precursor compounds such as 1,2-benzoquinone. The reaction typically requires specific conditions, such as low temperatures and an inert atmosphere, to prevent the dimerization of the product .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. similar compounds are often produced using large-scale organic synthesis techniques, which involve controlled reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl group or the double bonds in the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopentadienones, quinones, and other derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxycyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mecanismo De Acción
The mechanism of action of 2-Hydroxycyclopenta-2,4-dien-1-one involves its interaction with molecular targets through its reactive hydroxyl group and conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further participate in various chemical reactions. The compound’s ability to undergo sigmatropic shifts and Diels-Alder reactions is also of significant interest in understanding its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienone: The parent compound, which lacks the hydroxyl group.
Tetraphenylcyclopentadienone: A substituted derivative used as a ligand in organometallic chemistry.
Cyclopenta-2,4-dien-1-one: Another derivative with different substituents.
Uniqueness
2-Hydroxycyclopenta-2,4-dien-1-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Número CAS |
64487-55-4 |
|---|---|
Fórmula molecular |
C5H4O2 |
Peso molecular |
96.08 g/mol |
Nombre IUPAC |
2-hydroxycyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C5H4O2/c6-4-2-1-3-5(4)7/h1-3H,(H,6,7) |
Clave InChI |
SFCQDZQJQMRZSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Di-tert-butyl-4-imino[1,1'-biphenyl]-1(4H)-ol](/img/structure/B14492123.png)
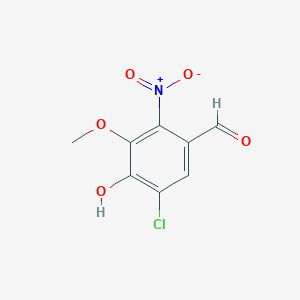
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)
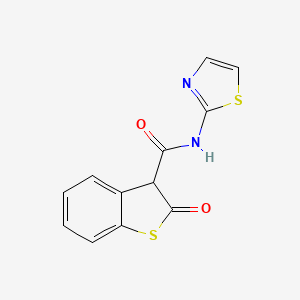
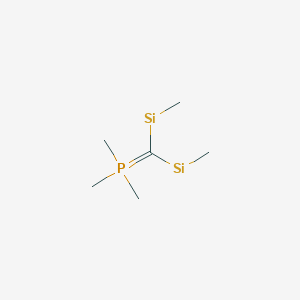
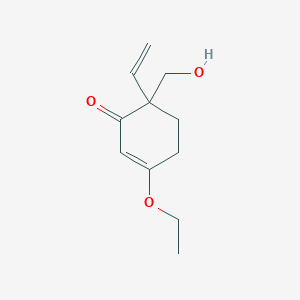
![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)
